molecular formula C60H100N20O17 B139183 pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu CAS No. 136132-68-8

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu

Cat. No. B139183
CAS RN: 136132-68-8
M. Wt: 1373.6 g/mol
InChI Key: RCRPGVVPXJBQFQ-UHFFFAOYSA-N
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Description

The peptide “pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu” is a fragment of the Myelin basic protein . It is a specific substrate for protein kinase C .


Molecular Structure Analysis

The empirical formula of the peptide is C60H100N20O17 . Its molecular weight is 1373.56 . The peptide is soluble in water .


Chemical Reactions Analysis

The peptide is a specific substrate for protein kinase C . This means it can participate in the enzymatic reactions involving protein kinase C.


Physical And Chemical Properties Analysis

The peptide is a powder form and soluble in water . It has a molecular weight of 1373.56 .

Scientific Research Applications

Research on Peptide Properties and Functions

  • Research has identified peptides with similar sequences to pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu, revealing their roles in various biological processes. For instance, peptides with substance P-like and neurokinin A-like immunoreactivity have been isolated from the intestine of the Burmese python, showing evolutionary conservation of amino acid sequences in reptilian gastrointestinal peptides (Conlon, Adrian, & Secor, 1997).

Enzymatic Cleavage and Activity

  • Studies on post-proline cleaving enzymes from bovine brain have shown their action on neuropeptides, including cleavage of specific peptide bonds, indicating the importance of specific amino acid sequences in enzymatic interactions and potential biological activities (Blumberg, Teichberg, Charli, Hersh, & McKelvy, 1980).

Hormonal Influence and Regulation

  • Peptide YY (PYY), a candidate gut hormone isolated from porcine upper intestinal tissue, shares sequence similarities with pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu. PYY has been found to strongly inhibit pancreatic secretion, highlighting the regulatory role of these peptides in hormonal control (Tatemoto, 1982).

Molecular Modeling and Dynamics

  • Molecular modeling and dynamics studies on analogues of Gonadotropin-Releasing Hormone (GnRH) in DMSO solution provide insights into the conformation and structural preferences of peptides, aiding in the understanding of how sequence variations influence peptide behavior and interactions (Laimou et al., 2008).

Biochemical Characterization and Structure Analysis

  • Studies on the amino acid sequences of various proteins and peptides, such as adenylate kinase from skeletal muscle and angiogenin from human tumors, contribute to the understanding of the structural and functional roles of specific peptide sequences (Heil et al., 1974); (Strydom et al., 1985).

Peptide Substrate Specificity and Kinase Assays

  • The specificity of synthetic peptides, like the one with the sequence Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu, as substrates for protein kinase C, has been investigated. This research provides insights into the specificity of peptide substrates for different kinases, crucial for understanding cell signaling pathways (Yasuda et al., 1990).

Molecular Evolution and Comparative Analysis

  • Comparative analysis of peptides in different species, such as frogs and dogfish, reveals the molecular evolution and diversity of peptide sequences across species. This helps in understanding the functional evolution of peptides and their role in various biological processes (Conlon, Chartrel, & Vaudry, 1992).

Mechanism of Action

Target of Action

The primary target of [Pyr4]-Myelin Basic Protein (4-14) is the Protein Kinase C (PKC) family . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

[Pyr4]-Myelin Basic Protein (4-14) interacts with its target, PKC, by acting as a substrate for the enzyme . This interaction leads to the phosphorylation of the compound, which can result in a variety of changes within the cell, including alterations in protein function, cellular localization, and interaction with other proteins .

Biochemical Pathways

The interaction of [Pyr4]-Myelin Basic Protein (4-14) with PKC is part of a larger biochemical pathway involving signal transduction . When PKC is activated, it can phosphorylate a variety of target proteins, leading to the activation or deactivation of these proteins and affecting various cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

The phosphorylation of [Pyr4]-Myelin Basic Protein (4-14) by PKC can have a variety of effects at the molecular and cellular levels. These effects can include changes in protein function, cellular localization, and interaction with other proteins . The specific effects would depend on the particular cellular context and the other proteins involved.

Action Environment

The action of [Pyr4]-Myelin Basic Protein (4-14) can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that can interact with the compound or its target, PKC

properties

IUPAC Name

2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(5-oxopyrrolidine-2-carbonyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H100N20O17/c1-32(2)28-42(58(96)97)77-53(91)41(29-33-15-17-34(83)18-16-33)76-49(87)36(11-4-6-24-62)73-54(92)43(30-81)78-50(88)37(12-7-25-68-59(64)65)72-52(90)39(19-21-46(63)84)74-55(93)44(31-82)79-56(94)45-14-9-27-80(45)57(95)40(13-8-26-69-60(66)67)75-48(86)35(10-3-5-23-61)71-51(89)38-20-22-47(85)70-38/h15-18,32,35-45,81-83H,3-14,19-31,61-62H2,1-2H3,(H2,63,84)(H,70,85)(H,71,89)(H,72,90)(H,73,92)(H,74,93)(H,75,86)(H,76,87)(H,77,91)(H,78,88)(H,79,94)(H,96,97)(H4,64,65,68)(H4,66,67,69)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRPGVVPXJBQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H100N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391275
Record name pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1373.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu

CAS RN

136132-68-8
Record name pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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